1-Butyl radical

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

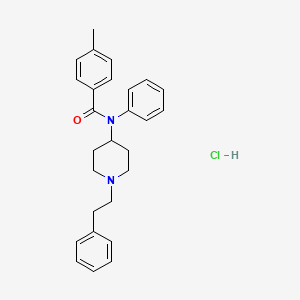

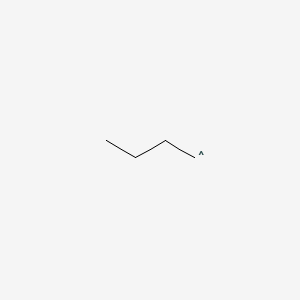

The 1-butyl radical is an organic compound with the molecular formula C₄H₉. It is a type of alkyl radical derived from butane, where one hydrogen atom is removed, resulting in an unpaired electron on the first carbon atom. This radical is highly reactive due to the presence of the unpaired electron, making it a significant intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Photolysis of Butyl Halides: One common method to generate 1-butyl radicals is through the photolysis of butyl halides, such as 1-bromobutane, under ultraviolet light. The reaction proceeds as follows: [ \text{C₄H₉Br} \xrightarrow{\text{UV light}} \text{C₄H₉}^\bullet + \text{Br}^\bullet ]

Thermal Decomposition: Another method involves the thermal decomposition of butyl peroxides. When heated, these peroxides decompose to form 1-butyl radicals and other by-products.

Industrial Production Methods: Industrial production of 1-butyl radicals typically involves large-scale photolysis or thermal decomposition processes, where butyl halides or peroxides are subjected to controlled conditions to ensure efficient radical generation.

Types of Reactions:

Oxidation: 1-butyl radicals can react with molecular oxygen to form butyl peroxides. This reaction is significant in combustion processes. [ \text{C₄H₉}^\bullet + \text{O₂} \rightarrow \text{C₄H₉O₂}^\bullet ]

Substitution: The radical can undergo substitution reactions with halogens, such as chlorine or bromine, to form butyl halides. [ \text{C₄H₉}^\bullet + \text{Cl₂} \rightarrow \text{C₄H₉Cl} + \text{Cl}^\bullet ]

Common Reagents and Conditions:

Oxidation: Molecular oxygen (O₂) under ambient conditions.

Substitution: Halogens (Cl₂, Br₂) under controlled temperature and pressure.

Major Products:

Oxidation: Butyl peroxides.

Substitution: Butyl halides.

科学研究应用

1-butyl radicals have diverse applications in scientific research:

Chemistry: They are used as intermediates in organic synthesis, particularly in the formation of complex molecules through radical reactions.

Biology: In biological studies, 1-butyl radicals are used to understand radical-induced damage in biomolecules and the mechanisms of radical scavenging by antioxidants.

Medicine: Research into the effects of radicals on human health, including their role in oxidative stress and related diseases, often involves 1-butyl radicals.

Industry: In the polymer industry, 1-butyl radicals are used in radical polymerization processes to create various polymeric materials.

作用机制

The reactivity of 1-butyl radicals is primarily due to the presence of the unpaired electron. This electron can interact with other molecules, leading to various chemical transformations. The radical can:

Abstract Hydrogen Atoms: From other molecules, leading to the formation of new radicals.

Add to Double Bonds: Resulting in the formation of new carbon-carbon bonds.

React with Oxygen: Forming peroxides, which are crucial intermediates in combustion and oxidation processes.

相似化合物的比较

2-butyl radical: Another isomer of the butyl radical with the unpaired electron on the second carbon atom.

tert-butyl radical: A tertiary radical with the unpaired electron on a carbon atom bonded to three other carbon atoms.

Uniqueness of 1-butyl radical:

Reactivity: The this compound is more reactive than its isomers due to the primary carbon’s higher tendency to participate in radical reactions.

Applications: Its unique reactivity makes it particularly useful in synthetic organic chemistry and industrial applications.

属性

| ...Not infrequently intentional butane inhalation results in high morbidity and mortality. A fatal outcome of butane abuse can be caused by asphyxia, cardiac arrhythmia or trauma. The reported number of cases in which death was the consequence of pure butane inhalation is limited, and in most cases a mixture of propellants was involved. This report covers two cases of sudden death due to the sniffing of a cigarette lighter refill containing butane. Autopsy was followed by toxicological, pathohistological and immunohistochemical analysis. Butane gas was confirmed in samples of blood, urine, brain and lungs... Histology showed almost identical changes in the lungs and heart in both cases. The morphology of heart damage on standard H/E stains was of special interest because it displayed all the characteristics of chronic and acute myocardial hypoxia found in the absence of atherosclerotic heart disease. In order to confirm early cardiac death caused by asphyxia due to butane inhalation a panel of immunohistochemical agents was used... | |

CAS 编号 |

2492-36-6 |

分子式 |

C4H9 |

分子量 |

57.11 g/mol |

IUPAC 名称 |

butane |

InChI |

InChI=1S/C4H9/c1-3-4-2/h1,3-4H2,2H3 |

InChI 键 |

WPWHSFAFEBZWBB-UHFFFAOYSA-N |

规范 SMILES |

CCC[CH2] |

沸点 |

31.1 °F at 760 mmHg (NTP, 1992) -0.50 °C -0.5 °C 31 °F |

颜色/形态 |

Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F] |

密度 |

0.6 at 32 °F (USCG, 1999) - Less dense than water; will float 0.573 g/cu cm at 25 °C (p>1 atm) Liquid density (at saturation pressure; 15.6 °C), kg/cu m: 583.0 /from table/ Relative density (water = 1): 0.6 0.6 at 32 °F 0.6 (Liquid at 31 °F) 2.11(relative gas density) |

闪点 |

-76 °F (NTP, 1992) -60 °C Gas: -76 °F (-60 °C) (Closed cup) -76 °F NA (Gas) |

熔点 |

-217.1 °F (NTP, 1992) -138.3 °C -138 °C -217 °F |

物理描述 |

Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals. Gas or Vapor, Liquid; Liquid; NKRA; Gas or Vapor Colourless gas or liquid with mild, characteristic odour Colorless gas with a gasoline-like or natural gas odor; Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F; [NIOSH] Vapor density = 2.07 (heavier than air); [HSDB] ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless gas with a gasoline-like or natural gas odor. Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 31 °F.] |

相关CAS编号 |

36788-85-9 83602-47-5 9021-92-5 9003-29-6 72317-18-1 |

溶解度 |

61 mg/L at 68 °F (NTP, 1992) In water, 61.2 mg/L at 25 °C Very soluble in ethanol, ethyl ether, chloroform Solubility in water, g/100ml at 20 °C: 0.0061 Slight |

蒸汽密度 |

2.046 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 2.046 (Air = 1) Relative vapor density (air = 1): 2.1 2.11 |

蒸汽压力 |

760 mmHg at 31.1 °F ; 1823 mmHg at 77 °F (NTP, 1992) 1820 mm Hg at 25 °C Vapor pressure, kPa at 21.1 °C: 213.7 2.05 atm |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)

![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)

![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)

![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane](/img/structure/B10814776.png)